

SAR7334 specificity TRPC4 TRPC5 comparison

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Compound Focus: SAR7334

Cat. No.: S002564

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Specificity and Potency Data

Channel	Potency (IC ₅₀)	Effect	Experimental Assay
TRPC6	7.9 - 9.5 nM	Potent inhibition	Whole-cell patch-clamp; Ca ²⁺ influx measurement [1] [2]
TRPC3	282 nM	Moderate inhibition	Ca ²⁺ influx measurement (OAG-induced) [1] [3]
TRPC7	226 nM	Moderate inhibition	Ca ²⁺ influx measurement (OAG-induced) [1] [3]
TRPC4	Not affected	No significant activity	Ca ²⁺ influx measurement [1] [4]
TRPC5	Not affected	No significant activity	Ca ²⁺ influx measurement [1] [4]

Experimental Protocol Overview

The key data supporting this specificity profile were primarily obtained through the following standardized methods [1]:

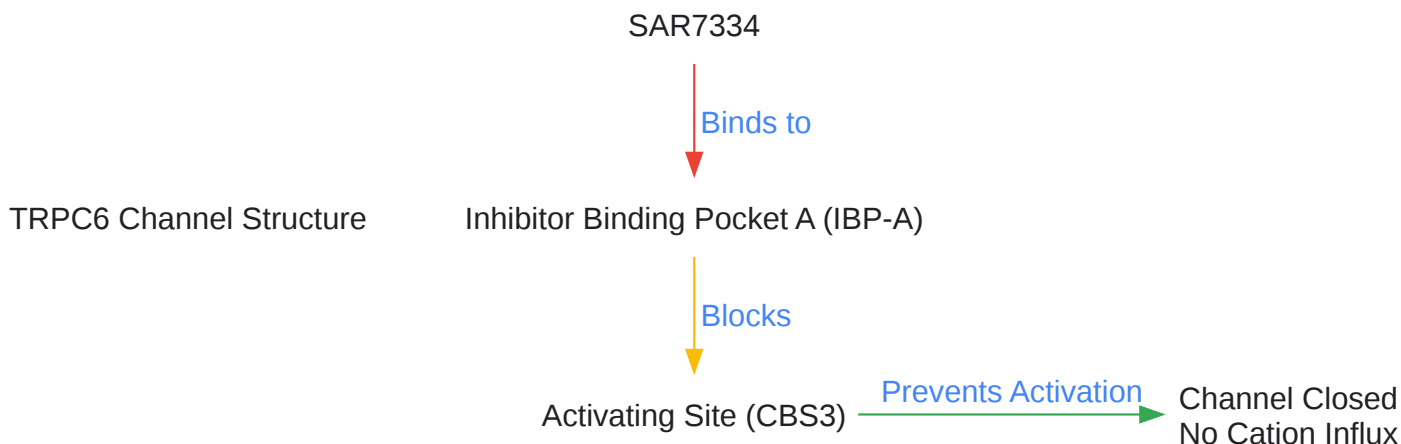
- Cell Lines:** Experiments utilized stable cell lines expressing recombinant human TRPC channels:

- **TRPC6 & TRPC7:** HEK293 cells with tetracycline-inducible expression.
- **TRPC3:** CHO cells with stable expression.
- **Calcium Influx Assay:**
 - **Method:** Intracellular Ca^{2+} levels were measured using fluorometric imaging (FLIPR) with the Fluo-4 dye.
 - **Procedure:** Cells were incubated with **SAR7334** or a vehicle control for 10 minutes. Channel activation was induced by 1-oleoyl-2-acetyl-sn-glycerol (OAG), a diacylglycerol (DAG) analog.
 - **Readout:** The reduction in OAG-induced calcium influx was used to calculate the half-maximal inhibitory concentration (IC_{50}).
- **Whole-Cell Patch-Clamp:**
 - **Method:** This technique directly measured ion currents through TRPC6 channels.
 - **Procedure:** Cells expressing TRPC6 were treated with **SAR7334**.
 - **Readout:** The blockade of TRPC6-mediated currents was measured, yielding a highly potent IC_{50} of 7.9 nM.

Mechanism of Action and Selectivity

The high selectivity of **SAR7334** for the TRPC3/6/7 subfamily over TRPC4/5 has a structural basis. Research indicates that **SAR7334** binds to a specific site known as the **Inhibitor Binding Pocket A (IBP-A)**, which is located within the voltage-sensor-like domain (VSLD) of TRPC6 channels [5]. The key residues that form this binding pocket are not conserved in TRPC4 and TRPC5 channels, which explains why **SAR7334** does not significantly affect them [5].

The following diagram illustrates the mechanism of TRPC6 inhibition by **SAR7334** and the structural basis for its selectivity:



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Summary for Researchers

SAR7334 is a valuable pharmacological tool because of its clear subfamily selectivity.

- **Key Advantage:** Its high potency and selectivity for TRPC6 (and to a lesser extent, TRPC3/7) make it an excellent choice for experiments aiming to dissect the specific role of TRPC6 in native systems without confounding effects from TRPC4 or TRPC5.
- **Research Applications:** This profile is particularly useful for studying TRPC6-mediated processes such as **hypoxic pulmonary vasoconstriction (HPV)** and podocyte function in the kidney, where its role has been clearly demonstrated in animal models [1].

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